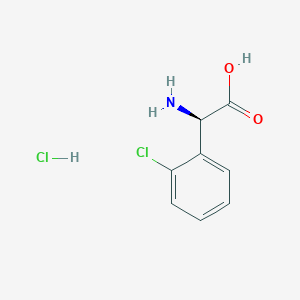
(R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of 2-chlorophenylacetic acid derivatives using chiral rhodium or ruthenium catalysts. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield.
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride often involves large-scale asymmetric synthesis techniques. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound in high purity and yield. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs used to treat neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain and affecting neurological function.
Comparación Con Compuestos Similares
2-Chlorophenylacetic acid: A structurally related compound with similar chemical properties but lacking the amino group.
2-Amino-2-phenylacetic acid: Similar structure but without the chlorine atom, leading to different reactivity and applications.
2-Amino-2-(4-chlorophenyl)acetic acid: A positional isomer with the chlorine atom in a different position on the phenyl ring.
Uniqueness: ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and chlorine functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
1045712-21-7 |
|---|---|
Fórmula molecular |
C8H9Cl2NO2 |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
Clave InChI |
GXBCSCVVIBVDFI-OGFXRTJISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)Cl.Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


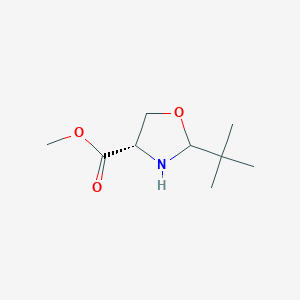
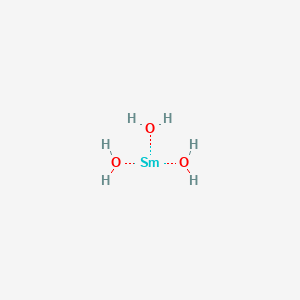

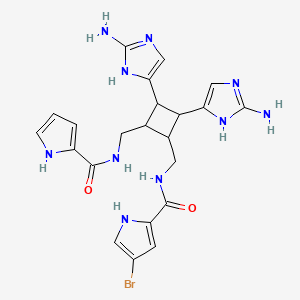
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
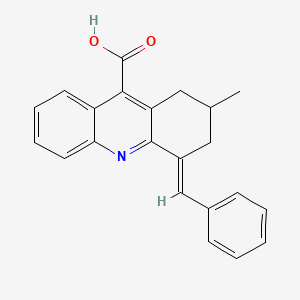
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
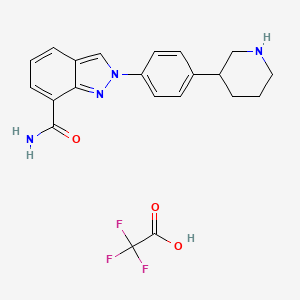
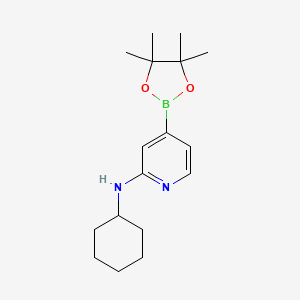
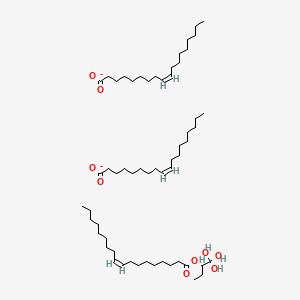
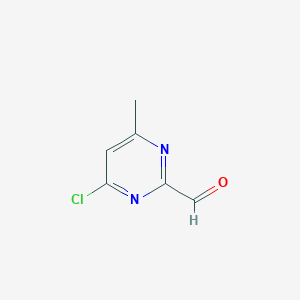
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
